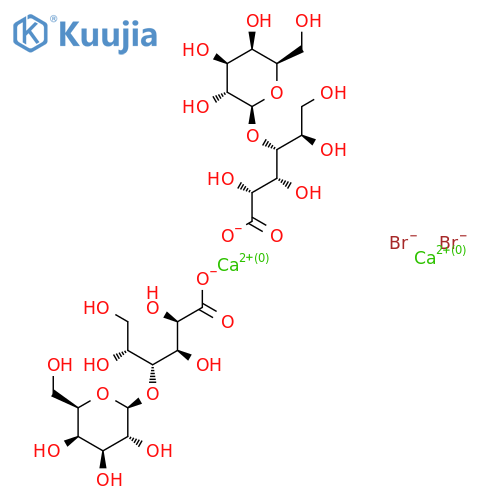Cas no 33659-28-8 (Calcium bromolactobionate)

Calcium bromolactobionate structure
商品名:Calcium bromolactobionate
Calcium bromolactobionate 化学的及び物理的性質
名前と識別子
-
- Calcium bis(4-O-(beta-D-galactosyl)D-gluconate) calcium bromide (1:1)
- CALCIUM BIS(4-O-(BETA-D-GALACTOSYL)-]DGLUCONATE) - CALCIUM BROMIDE (1:1)
- dicalcium,2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate,dibromide
- Calabron
- Calcibronat
- calcium bromide (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}hexanoate (1:1:1) (non-preferred name)
- Calcium bromolactobionate
- 46EGF47S9V
- Calcium Bromo Lactobionate
- Bromolactobionic acid
- Nervolta (TN)
- D07604
- Calcium bromide 4-O-hexopyranosylhexonate (1/1/1)
- Q27258928
- 33659-28-8
- CALCIUM GALACTOGLUCONATE BROMIDE
- EINECS 251-616-3
- Nervolta
- dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide
- UNII-46EGF47S9V
- CalciumBromoLactobionate
- bromo galactogluconate
- AKOS015896824
- DTXSID90955277
- CALCIUM BROMOLACTOBIONATE [WHO-DD]
- CALCIUM BROMOLACTOBIONATE [MI]
-
- インチ: 1S/2C12H22O12.2BrH.2Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h2*3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;2*+2/p-4/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m11..../s1
- InChIKey: SPLCCDNCDMBUIX-FQBLWANUSA-J
- ほほえんだ: [Br-].[Br-].[Ca+2].[Ca+2].O1[C@H](CO)[C@@H]([C@@H]([C@H]([C@@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O1[C@H](CO)[C@@H]([C@@H]([C@H]([C@@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 953.96641g/mol
- どういたいしつりょう: 951.96846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 16
- 水素結合受容体数: 26
- 重原子数: 52
- 回転可能化学結合数: 14
- 複雑さ: 400
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 18
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 441
Calcium bromolactobionate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C890270-5g |
Calcium bromolactobionate |
33659-28-8 | 98% | 5g |
756.00 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2070500-100g |
D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt, compd. with calcium bromide (CaBr2) (2:1:1) |
33659-28-8 | 100g |
¥18924.00 | 2024-05-18 | ||
| Ambeed | A455488-5g |
Calcium Bromo Lactobionate |
33659-28-8 | 97% | 5g |
$75.0 | 2024-04-19 |
Calcium bromolactobionate 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
33659-28-8 (Calcium bromolactobionate) 関連製品
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 157047-98-8(Benzomalvin C)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:33659-28-8)Calcium bromolactobionate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ